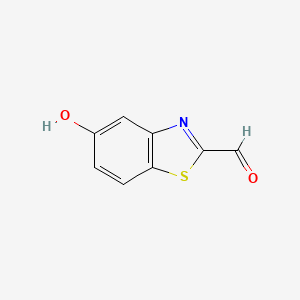![molecular formula C10H11ClFN B1406165 N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine CAS No. 1543028-16-5](/img/structure/B1406165.png)
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine” consists of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with chlorine and fluorine atoms.Scientific Research Applications
Neurokinin-1 Receptor Antagonism
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine exhibits properties as a neurokinin-1 (NK1) receptor antagonist. This characteristic is significant in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Role in Gene Expression via LSD1 Inhibition
This compound is part of a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1). LSD1 inhibition leads to increased histone 3 methylation, which is linked to alterations in gene expression. Such inhibitors are being examined as therapeutic agents for various diseases including schizophrenia and Alzheimer’s disease (Blass, 2016).
Antimicrobial Properties
This compound derivatives have shown antimicrobial activity against several strains of bacteria and fungi. This highlights their potential use in combating bacterial and fungal infections (Patel, Patel, & Chauhan, 2007).
Synthesis and Characterization in Research Chemicals
The compound is also involved in the synthesis and characterization of research chemicals. Its structural features contribute to the study of different organic compounds in the field of medicinal chemistry (McLaughlin et al., 2016).
Cytotoxicity Studies
Derivatives of this compound have been synthesized and tested for cytotoxicity, particularly in the context of cancer research. This demonstrates the potential of these compounds in developing cancer therapies (Dullin et al., 2006).
NMDA Receptor Antagonist Pharmacology
The compound and its derivatives have been studied for their role as N-methyl-D-aspartate receptor (NMDAR) antagonists. This has implications in the development of anticonvulsants and neuroprotective agents (Sun, Wallach, & Adejare, 2014).
Synthesis in Various Organic Compounds
The compound is also significant in the synthesis of various organic compounds, contributing to broader chemical research and applications in organic synthesis (Gondela & Walczak, 2006).
Analytical Characterization in Dialkylated Tryptamines
Analytical characterization of derivatives of this compound in N,N-dialkylated tryptamines has been conducted. This characterization is crucial for understanding the properties of these compounds in various scientific contexts (Brandt et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBMZWUZTZPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




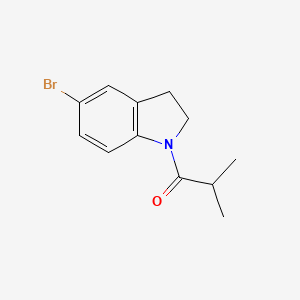

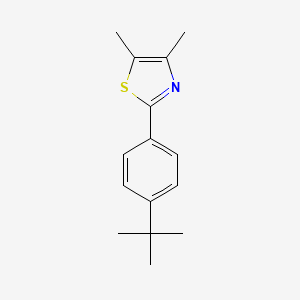
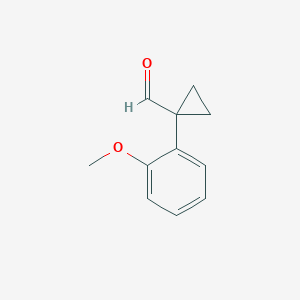
![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)

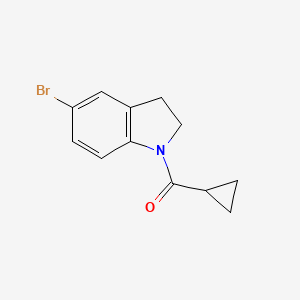
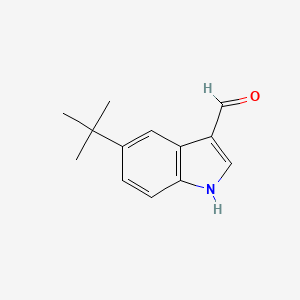


![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)

